Preferential Scaffold in Amide Coupling
N-Ethyl-4-formylbenzamide is explicitly classified and marketed as a 'versatile small molecule scaffold' by multiple major chemical suppliers, a designation that is not uniformly applied to all 4-formylbenzamide analogs . This commercial classification reflects its documented utility as a building block for generating diverse compound libraries through standard amide coupling and aldehyde-based derivatization chemistries . While direct quantitative yield data for N-ethyl-4-formylbenzamide itself is not available in the public domain, the class of N-alkyl formylbenzamides is recognized for its reliable performance in such reactions. The presence of the N-ethyl group provides a defined steric handle that can be exploited in structure-activity relationship (SAR) studies to probe specific hydrophobic interactions, a capability not offered by the unsubstituted 4-formylbenzamide [1].
| Evidence Dimension | Commercial Scaffold Designation |
|---|---|
| Target Compound Data | Designated as a 'versatile small molecule scaffold' . |
| Comparator Or Baseline | 4-Formylbenzamide (CAS 5565-38-8): Not uniformly designated as a scaffold; often listed as a building block or intermediate [1]. |
| Quantified Difference | Not quantifiable as a numerical value; difference is in commercial classification and implied synthetic utility. |
| Conditions | Commercial product descriptions and marketing literature. |
Why This Matters
This classification guides procurement decisions by indicating that the compound is specifically curated and supplied for its utility in generating diverse derivative sets, which is a key consideration for medicinal chemistry campaigns.
- [1] NP-MRD. 4-Formylbenzamide (NP0148781). https://np-mrd.org/compounds/NP0148781. View Source
